molecular formula C23H29N5O4S B2856455 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 923194-31-4

2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2856455
CAS No.: 923194-31-4
M. Wt: 471.58
InChI Key: ZMUUPOAVAQQRGV-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is an organic compound with a complex structure. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine. This compound is known for its unique chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

2,5-diethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4S/c1-5-24-22-14-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(29,30)21-15-19(31-6-2)12-13-20(21)32-7-3/h8-15,28H,5-7H2,1-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUUPOAVAQQRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-diethoxybenzenesulfonamide and 4-(ethylamino)-6-methylpyrimidine.

    Coupling Reaction: The two starting materials are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. The presence of the pyrimidine ring enhances its interaction with biological targets.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrimidine sulfonamides exhibit significant cytotoxic effects on cancer cell lines. The specific compound under discussion showed promising results in inhibiting cell proliferation in vitro, suggesting its potential as an anticancer drug candidate.

Antimicrobial Properties

Sulfonamide compounds have a long history of use as antibiotics. The specific compound has been evaluated for its antimicrobial activity against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could be effective against common bacterial infections.

High-Throughput Screening

The compound has been utilized in high-throughput screening assays to identify novel drug candidates. Its diverse chemical structure allows it to interact with multiple biological pathways.

Case Study: Drug Discovery
In a high-throughput screening project aimed at identifying inhibitors of a specific cancer target, the compound was part of a library tested against various biological assays. The results indicated that it could modulate the target effectively, leading to further optimization and development.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments have been conducted to evaluate its safety and potential side effects.

Data Table: Toxicity Profile

EndpointResultReference
Acute Toxicity (LD50)>2000 mg/kg
GenotoxicityNegative
CarcinogenicityNot classified

These findings suggest that the compound has a favorable safety profile, making it a candidate for further development.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
  • 2,5-dimethoxy-N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Uniqueness

2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific ethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds with methoxy groups. These differences can affect its reactivity, solubility, and interaction with biological targets.

Biological Activity

2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, with the CAS number 923194-31-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N5O4SC_{23}H_{29}N_{5}O_{4}S, and it has a molecular weight of 471.6 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological effects.

Synthesis

The synthesis involves several steps:

  • Starting Materials : The synthesis begins with 2,5-diethoxybenzenesulfonamide and 4-(ethylamino)-6-methylpyrimidine.
  • Coupling Reaction : These components are coupled using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
  • Purification : The crude product is purified through column chromatography to yield the final compound in high purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related sulfonamide derivatives have shown that they can inhibit cellular proliferation in various cancer cell lines by targeting critical pathways involved in cell division .

The compound's mechanism of action likely involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : Potential interactions with specific receptors could alter signaling pathways critical for cancer cell survival .

Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Demonstrated antiproliferative effects in mammalian cells, linked to topoisomerase II inhibition.
Explored structure-activity relationships of sulfonamide derivatives with promising anticancer properties.
Discussed potential therapeutic applications in inflammatory diseases and cancer treatment.

Case Study 1: Antiproliferative Effects

In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines and exhibited a dose-dependent inhibition of cell growth.

Case Study 2: In Vivo Efficacy

Animal models have been utilized to assess the efficacy of similar sulfonamide compounds in reducing tumor size. Results indicated significant reductions in tumor volume compared to control groups, suggesting potential for therapeutic use.

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